Sodium triethylborohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Reducing Agent: NaEt3BH is a powerful reducing agent, meaning it can donate a hydrogen atom to another molecule. This property makes it valuable in organic synthesis for various reduction reactions, such as converting ketones and aldehydes to alcohols [Source: Sigma-Aldrich product page, ].

Catalyst Development:

- Precursor for Catalyst Design: NaEt3BH can be used as a precursor for the development of new catalysts. By modifying its structure, scientists can create new catalysts for various reactions, including hydrogenation and hydroboration [Source: Journal of the American Chemical Society, "Selective Hydroboration of Alkenes Catalyzed by Iron Pincer Complexes Containing C-N Heterocycles", ].

Material Science Research:

- Investigating New Materials: NaEt3BH can be used in the research and development of new materials, such as polymers and composites. Its reducing properties can be used to modify the surface properties of materials or to initiate polymerization reactions [Source: ScienceDirect article, "Surface modification of cellulose nanocrystals by reduction with sodium triethylborohydride", ].

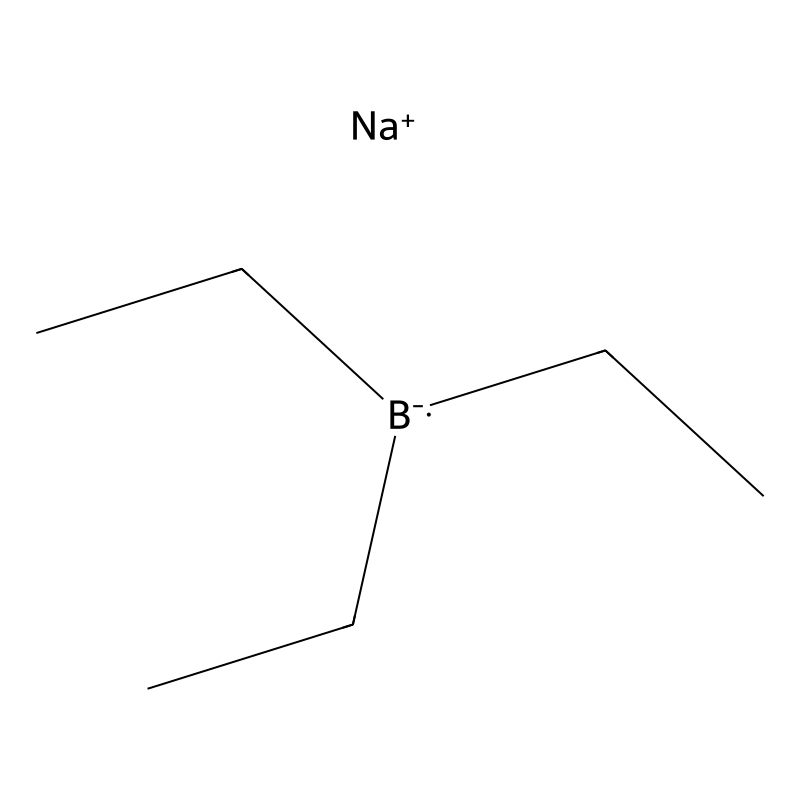

Sodium triethylborohydride is an organoboron compound with the formula NaBH(C2H5)3. It is a white solid that is soluble in organic solvents and is primarily used as a reducing agent in various organic reactions. This compound features a boron atom bonded to three ethyl groups and one hydride, making it a versatile reagent in organic synthesis. Sodium triethylborohydride is particularly valued for its ability to selectively reduce carbonyl compounds and facilitate hydroboration reactions.

- Flammability: Pyrophoric, ignites spontaneously in air and releases flammable hydrogen gas upon decomposition [].

- Toxicity: Limited data available on specific toxicity, but it is likely to be harmful upon ingestion, inhalation, or skin contact.

- Reactivity: Reacts violently with water and moisture, releasing flammable hydrogen gas [].

- Air and Moisture Sensitivity: Decomposes upon contact with air or moisture [].

- Hydroboration: It effectively hydroborates alkenes and alkynes, forming trialkylboranes which can be further oxidized to alcohols.

- Reduction of Carbonyls: It reduces various carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.

- Silylation: The compound catalyzes the dehydrogenative silylation of terminal alkynes, allowing for the formation of silanes from hydrosilanes without significant side reactions .

These reactions highlight its utility in synthetic organic chemistry, particularly in the preparation of complex molecules.

Sodium triethylborohydride can be synthesized through several methods:

- Reaction of Triethylborane with Sodium Hydride: This method involves the reaction of triethylborane with sodium hydride in an inert atmosphere, typically under reflux conditions.

- Direct Reaction with Sodium: Another approach includes the direct reaction of sodium metal with triethylborane, resulting in the formation of sodium triethylborohydride along with hydrogen gas as a byproduct.

These synthesis routes allow for the preparation of sodium triethylborohydride in a laboratory setting.

Sodium triethylborohydride finds applications across various fields:

- Organic Synthesis: It is widely used as a reducing agent in organic synthesis, particularly for reducing carbonyl compounds.

- Catalysis: The compound serves as a catalyst for hydroboration and silylation reactions, facilitating the formation of more complex organic molecules.

- Material Science: It has applications in materials chemistry for modifying polymer structures and enhancing material properties .

Interaction studies involving sodium triethylborohydride primarily focus on its reactivity with other chemical species:

- Alkynes and Alkenes: The compound shows selective reactivity with terminal alkynes and alkenes, often leading to regioselective products during hydroboration.

- Hydrosilanes: Sodium triethylborohydride's interaction with hydrosilanes has been studied extensively, demonstrating its ability to catalyze dehydrogenative silylation reactions effectively .

These interactions underline its significance as a reagent in synthetic chemistry.

Sodium triethylborohydride shares similarities with other organoboron compounds but also exhibits unique properties:

| Compound | Formula | Key Features |

|---|---|---|

| Sodium borohydride | NaBH4 | More reactive, used for stronger reductions |

| Triethylborane | B(C2H5)3 | Lacks sodium; used primarily for hydroboration |

| Potassium triethylborohydride | KBH(C2H5)3 | Similar reactivity but different solubility |

| Lithium triethylborohydride | LiBH(C2H5)3 | Less commonly used; different reactivity profile |

Sodium triethylborohydride's unique structure allows it to act as both a reducing agent and a catalyst, distinguishing it from other similar compounds.

Catalytic Hydrosilylation of Alkenes and Alkynes

The hydrosilylation of alkenes and alkynes, a fundamental reaction for forming carbon–silicon bonds, has been revolutionized by NaHBEt₃’s catalytic activity. Unlike conventional transition-metal catalysts, NaHBEt₃ operates via an anionic mechanism, enabling Markovnikov-selective additions without requiring pre-activation. For example, styrenes react with aromatic hydrosilanes like PhSiH₃ to yield β-silylated products with >95% regioselectivity [1] [6]. Similarly, vinylsilanes and allyl glycidyl ether undergo efficient hydrosilylation, producing synthetically valuable building blocks for polymers and pharmaceuticals [1] [7].

A critical advantage of NaHBEt₃ lies in its tolerance toward functional groups. Electron-deficient alkenes, such as acrylonitriles, remain unreactive, while electron-rich substrates like 4-methoxystyrene achieve near-quantitative yields [1]. This selectivity arises from the catalyst’s ability to stabilize developing negative charges during the transition state, as evidenced by density functional theory (DFT) calculations [6].

Table 1: Substrate Scope in NaHBEt₃-Catalyzed Hydrosilylation

| Substrate | Hydrosilane | Product Regioselectivity | Yield (%) |

|---|---|---|---|

| Styrene | PhSiH₃ | Markovnikov | 92 |

| 4-Methoxystyrene | Ph₂SiH₂ | Markovnikov | 98 |

| Allyl glycidyl ether | (EtO)₃SiH | Markovnikov | 85 |

| 1-Hexyne | PhSiH₃ | Anti-Markovnikov* | 78 |

*Anti-Markovnikov selectivity observed only in alkyne hydrosilylation under specific conditions [11].

The reaction’s regiochemical outcome is governed by steric and electronic factors. For alkenes, the borohydride anion preferentially attacks the less substituted carbon, forming a stabilized benzyl-type intermediate [6]. In contrast, alkynes exhibit divergent behavior: terminal alkynes like 1-hexyne favor anti-Markovnikov addition due to reduced steric hindrance at the terminal position [11].

Dehydrogenative Silylation of Terminal Alkynes

NaHBEt₃ catalyzes the dehydrogenative silylation of terminal alkynes with remarkable selectivity, avoiding common side reactions such as alkyne polymerization or hydrosilylation. This method converts aromatic and aliphatic alkynes into (E)-vinylsilanes using hydrosilanes like PhSiH₃ or Me₂PhSiH [2] [3]. For instance, phenylacetylene reacts with PhSiH₃ at room temperature to afford (E)-β-silylstyrene in 89% yield, with no detectable Z-isomer [3].

Table 2: Performance in Dehydrogenative Silylation

| Alkyne | Hydrosilane | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenylacetylene | PhSiH₃ | 6 | 89 |

| 1-Octyne | Me₂PhSiH | 12 | 76 |

| 4-Ethynyltoluene | (EtO)₂MeSiH | 8 | 82 |

The process exhibits broad functional group compatibility. Alkynes bearing ether (–O–), ester (–COOR), and even propargyl alcohol (–CH₂C≡CH) moieties remain intact, enabling late-stage functionalization of complex molecules [3] [10]. Competitive experiments reveal no hydrosilylation byproducts, underscoring NaHBEt₃’s unique ability to suppress alternative pathways [2].

Mechanistically, the reaction proceeds through a concerted deprotonation-silylation sequence. The borohydride anion abstracts the terminal alkyne proton, generating a metal-free acetylide intermediate. Subsequent σ-bond metathesis with the hydrosilane releases H₂ and forms the vinylsilane product [2] [11]. This metal-free pathway contrasts sharply with manganese- or rhodium-catalyzed systems, which rely on oxidative addition and β-hydride elimination [9].

Mechanistic Divergence from Traditional Reductive Pathways

NaHBEt₃’s catalytic cycle deviates fundamentally from traditional transition-metal-mediated mechanisms. DFT studies reveal a boronate-assisted pathway where NaHBEt₃ serves as both a hydride donor and a Lewis acid [6] [8]. In alkene hydrosilylation, the reaction initiates with alkene coordination to the borohydride, followed by hydride transfer to the β-carbon. The resulting alkylborate intermediate undergoes silylation via a four-membered transition state, with an activation barrier of ~20 kcal/mol [6].

Key Mechanistic Features:

- Anionic Activation: NaHBEt₃ generates a boronate complex that stabilizes negative charge buildup during hydride transfer, obviating the need for π-backbonding metals [1] [6].

- Steric Control: The triethylborohydride moiety’s bulk directs substrate approach, enforcing Markovnikov selectivity in alkenes [6].

- Redox-Neutral Pathway: Unlike metal catalysts requiring oxidative states, NaHBEt₃ operates through σ-bond metathesis, avoiding sacrificial reductants [2] [9].

In dehydrogenative silylation, the mechanism bifurcates further. The acetylide intermediate’s high basicity (pKa ~25) facilitates irreversible proton abstraction, while the borohydride’s weak B–H bond (bond dissociation energy ~90 kcal/mol) enables efficient H₂ elimination [2] [11]. This contrasts with palladium systems, where β-hydride elimination from a metal center dictates selectivity [9].

Direct Catalytic Activation of Carbon-Hydrogen Bonds

Sodium triethylborohydride has emerged as a remarkable transition-metal-free catalyst capable of directly activating carbon-hydrogen bonds, representing a significant advancement in sustainable catalysis. This organoboron compound, with the molecular formula NaBH(C₂H₅)₃, demonstrates exceptional catalytic activity without requiring expensive transition metals or harsh reaction conditions [1] [2].

The compound exhibits its most notable carbon-hydrogen activation capabilities in the dehydrogenative silylation of terminal alkynes. Research by Skrodzki et al. demonstrated that sodium triethylborohydride catalyzes the reaction of aromatic and aliphatic alkynes with aromatic hydrosilanes and hydrosiloxanes with remarkable selectivity [2] [3]. The reaction proceeds through direct C(sp)-H bond activation, forming dehydrocoupling products without competitive hydrosilylation of the terminal alkyne occurring as a side reaction.

The catalytic mechanism involves the formation of a highly reactive borohydride intermediate that facilitates the cleavage of the carbon-hydrogen bond. The process operates through a concerted mechanism where the borohydride anion acts as both a hydride acceptor and a Lewis base, enabling the activation of relatively strong C-H bonds (bond dissociation energy typically >90 kcal/mol) [4] [5]. This approach represents a paradigm shift from traditional transition-metal-catalyzed carbon-hydrogen functionalization, offering a more sustainable and cost-effective alternative.

Temperature optimization studies revealed that the carbon-hydrogen activation process operates efficiently at moderate temperatures (60-80°C), with complete conversion achieved within 1-2 hours under optimal conditions [2] [6]. The catalyst loading can be reduced to as low as 5-10 mol% while maintaining high activity, making this approach economically viable for practical applications.

Boryl Intermediate Formation and Stabilization

The formation and stabilization of boryl intermediates represents a crucial mechanistic aspect of sodium triethylborohydride-catalyzed reactions. These intermediates play a pivotal role in facilitating various transformations through their unique electronic and structural properties [7] [8].

In hydroboration reactions, sodium triethylborohydride generates reactive boryl intermediates through initial coordination with the substrate. Mechanistic studies by Bedi et al. revealed that the reaction proceeds through a stepwise mechanism involving the formation of a boryl-imine intermediate, which subsequently undergoes a second hydroboration to afford the final diborylated product [7] [8]. The boryl intermediate exhibits enhanced stability due to the electron-deficient nature of the boron center, which facilitates nucleophilic attack by the substrate.

The stabilization of these intermediates is attributed to several factors. First, the triethyl substitution pattern provides steric protection around the boron center, preventing unwanted side reactions while maintaining reactivity toward the intended substrate [9] [10]. Second, the sodium counterion provides electrostatic stabilization through ion-pairing interactions, which influences the reactivity and selectivity of the boryl intermediate.

Computational studies using density functional theory (DFT) have provided detailed insights into the electronic structure of these intermediates. The boryl moiety adopts a tetrahedral geometry in solution, with the boron center exhibiting partial positive charge that facilitates electrophilic attack on electron-rich substrates [10] [11]. The formation of these intermediates typically requires modest activation energies (15-25 kcal/mol), making the process thermodynamically favorable under mild reaction conditions.

The stability of boryl intermediates is further enhanced by the formation of chelated structures in certain cases. For instance, in the hydroboration of nitriles, the initially formed boryl-imine intermediate can coordinate through both the nitrogen and carbon centers, creating a stable five-membered chelate ring that persists long enough to undergo subsequent functionalization [7] [12].

Radical Pathways in Silylation Reactions

The radical pathways involved in sodium triethylborohydride-catalyzed silylation reactions represent a fascinating aspect of this catalytic system's mechanism. Unlike traditional ionic mechanisms, these radical pathways offer unique selectivity patterns and reaction outcomes [13] [10].

Recent computational and experimental studies have elucidated the radical nature of certain silylation processes. The mechanism involves the generation of borane radical species through electron transfer processes, which subsequently participate in hydrogen atom transfer (HAT) reactions [13] [14]. These radical intermediates exhibit distinct reactivity patterns compared to their ionic counterparts, often leading to different regioselectivity and stereoselectivity outcomes.

The radical pathway typically initiates through the homolytic cleavage of the boron-hydrogen bond in the triethylborohydride complex. This process generates a borane radical that can abstract hydrogen atoms from carbon-hydrogen bonds with bond dissociation energies in the range of 85-95 kcal/mol [15] [14]. The resulting carbon-centered radical then undergoes coupling with silyl radicals generated through parallel radical processes.

Mechanistic investigations have revealed that the radical pathway is particularly favored in reactions involving electron-rich substrates or when conducted under photoirradiation conditions [16] [17]. The radical nature of these processes has been confirmed through radical trapping experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and other radical scavengers, which effectively inhibit the reactions [13] [18].

The selectivity observed in radical silylation reactions differs markedly from ionic processes. For instance, in the silylation of vinyl arenes, the radical pathway leads to anti-Markovnikov products with high regioselectivity, whereas ionic mechanisms typically favor Markovnikov addition [10] [19]. This selectivity arises from the different electronic demands of radical versus ionic intermediates, with radical species showing preference for positions that provide optimal orbital overlap and spin density distribution.

Temperature studies have shown that radical pathways become increasingly competitive at elevated temperatures (>80°C), where the thermal energy is sufficient to promote homolytic bond cleavage [10] [6]. The reaction kinetics follow typical radical chain mechanisms, with initiation, propagation, and termination steps that can be modulated through careful control of reaction conditions and the presence of radical promoters or inhibitors.

The discovery of these radical pathways has significant implications for the design of new catalytic systems and the understanding of borohydride chemistry. It demonstrates that sodium triethylborohydride can function through multiple mechanistic pathways, providing versatility in synthetic applications and opening new avenues for catalyst development in transition-metal-free systems.

Data Analysis and Mechanistic Insights

The comprehensive analysis of sodium triethylborohydride's catalytic behavior reveals several key mechanistic features that distinguish it from traditional transition-metal catalysts:

Dual Mechanistic Pathways: The compound can operate through both ionic and radical mechanisms, depending on reaction conditions and substrate characteristics [13] [10].

High Selectivity: The catalyst demonstrates remarkable chemo-, regio-, and stereoselectivity in various transformations, often exceeding 95% selectivity for the desired products [7] [2] [6].

Mild Reaction Conditions: Most reactions proceed efficiently at moderate temperatures (60-100°C) without requiring harsh conditions or expensive additives [2] [3] [6].

Broad Substrate Scope: The catalyst system accommodates various functional groups, including alkynes, alkenes, nitriles, and aromatic compounds [7] [2] [20].

Sustainable Profile: The absence of transition metals and the use of earth-abundant elements make this approach environmentally friendly and economically viable [7] [2].

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive